![molecular formula C13H9F3N2O2S B14392456 N-[(4-Nitrophenyl)sulfanyl]-4-(trifluoromethyl)aniline CAS No. 88693-75-8](/img/structure/B14392456.png)
N-[(4-Nitrophenyl)sulfanyl]-4-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Nitrophenyl)sulfanyl]-4-(trifluoromethyl)aniline is an organic compound characterized by the presence of a nitrophenyl group, a sulfanyl linkage, and a trifluoromethyl group attached to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Nitrophenyl)sulfanyl]-4-(trifluoromethyl)aniline typically involves the following steps:
Sulfurization: The attachment of a sulfanyl group to the nitrophenyl compound, which can be achieved using thiolating agents such as thiourea or thiophenol.
Trifluoromethylation: The addition of a trifluoromethyl group, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-Nitrophenyl)sulfanyl]-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
N-[(4-Nitrophenyl)sulfanyl]-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-[(4-Nitrophenyl)sulfanyl]-4-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group may participate in electron transfer reactions, while the sulfanyl and trifluoromethyl groups can modulate the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
N-[(4-Nitrophenyl)sulfanyl]aniline: Lacks the trifluoromethyl group, which may result in different reactivity and applications.
4-(Trifluoromethyl)aniline: Lacks the nitrophenyl and sulfanyl groups, leading to distinct chemical properties.
N-[(4-Nitrophenyl)sulfanyl]-4-methylaniline: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical behavior.
Uniqueness
N-[(4-Nitrophenyl)sulfanyl]-4-(trifluoromethyl)aniline is unique due to the combination of its functional groups, which impart specific reactivity and potential applications that are not observed in similar compounds. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
88693-75-8 |
|---|---|
Fórmula molecular |
C13H9F3N2O2S |
Peso molecular |
314.28 g/mol |
Nombre IUPAC |
N-(4-nitrophenyl)sulfanyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H9F3N2O2S/c14-13(15,16)9-1-3-10(4-2-9)17-21-12-7-5-11(6-8-12)18(19)20/h1-8,17H |
Clave InChI |
PLBREWKXLZOGNE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(F)(F)F)NSC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dipropyl [3-(benzyloxy)-2-hydroxypropyl]phosphonate](/img/structure/B14392377.png)

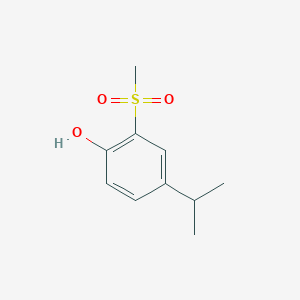
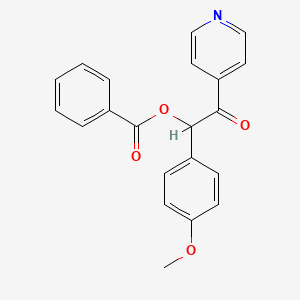

![2-[2-(1H-Imidazol-5-yl)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14392399.png)
![1,3,3,5,6-Pentamethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14392403.png)


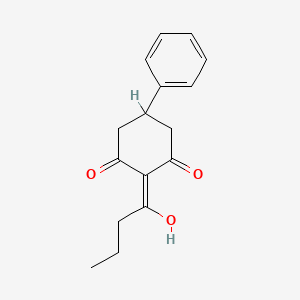
![2-[Diethyl(fluoro)silyl]-N,N-diethylpropan-1-amine](/img/structure/B14392433.png)
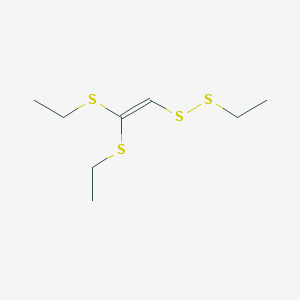
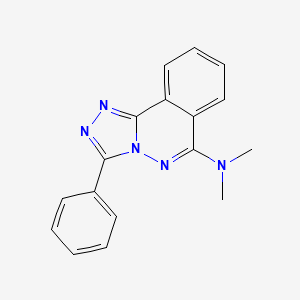
![3-(3,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14392445.png)
